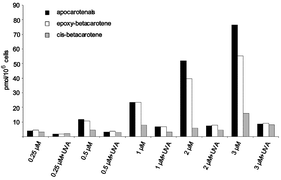Betacarotene supplementation protects from photoaging-associated mitochondrial DNA mutation
Photochemical & Photobiological Sciences Pub Date: 2003-04-04 DOI: 10.1039/B300808H
Abstract
Mutations of mitochondrial DNA accumulate during normal aging and can be detected at elevated levels in skin prematurely aged by chronic exposure to ultraviolet (UV) light (photoaging). In normal human fibroblasts, we have previously demonstrated that mtDNA deletions are induced by repetitive exposure to sublethal doses of UVA radiation mediated through singlet oxygen. Betacarotene is a known quencher of ROS and singlet oxygen in particular, and it is widely applied in photoprotective compounds. Therefore we investigated whether in our in vitro system, betacarotene is capable of protecting from the induction of photoaging-associated mtDNA deletions. All-E (trans) betacarotene was tested at doses from 0.25 to 3.0 µM for uptake into cells as well as its protective capacity. Assessment of cellular uptake of all-E betacarotene measured by HPLC revealed a dose dependent increase of intracellular concentrations, as well as an increase in oxidative metabolites. UVA-exposure led to a decrease of all-E-betacarotene, its Z-isomers and oxidative metabolites. Assessment of mtDNA deletions by PCR revealed reduced levels of mtDNA mutagenesis in cells coincubated with betacarotene at concentrations of 0.5 µM and higher. Taken together, these results indicate that betacarotene (i) is taken up into the cell in a dose dependent manner, (ii) interacts with UVA radiation in the cell and (iii) shows protective properties from the induction of a photoaging-associated mtDNA mutation.

Recommended Literature
- [1] Controlling the synthesis of novel chiral polyoxometalate-based compounds and racemic compounds from the same system†
- [2] Selective nitrogen doping in graphene for oxygen reduction reactions†
- [3] Electrospun Cu2ZnSnS4 microfibers with strong (112) preferred orientation: fabrication and characterization
- [4] Quantification of FAMEs in biodiesel blends of various sources by gas chromatography tandem mass spectrometry†
- [5] Catalytic dehydrocoupling of methylamine borane using Yamashita's [Ir(PBP)] boryl complex – characterisation of a novel highly fluxional Ir tetrahydride†
- [6] Styrylpyridine salts-based red emissive two-photon turn-on probe for imaging the plasma membrane in living cells and tissues†
- [7] Colorimetric determination of nitrite in clinical, food and environmental samples using microfluidic devices stamped in paper platforms
- [8] Benzophenone-based small molecular cathode interlayers with various polar groups for efficient polymer solar cells†
- [9] Front cover
- [10] Optimizing ring-opening polymerization of ε-caprolactone by using aluminum complexes bearing amide as catalysts and their application in synthesizing poly-ε-caprolactone with special initiators and other polycycloesters†









